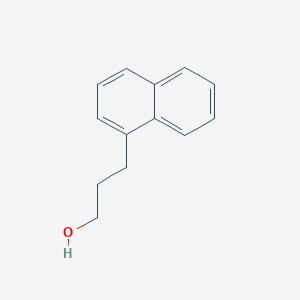

3-(Naphthalen-1-yl)propan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-naphthalen-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYAESHKCVOHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization of 3-(Naphthalen-1-yl)propan-1-ol: NMR, IR, and MS Analysis

Executive Summary

3-(Naphthalen-1-yl)propan-1-ol (C₁₃H₁₄O, MW: 186.25 g/mol ) is a critical bicyclic aromatic intermediate utilized in the synthesis of fine chemicals, advanced materials, and pharmaceutical agents. Accurate structural elucidation of this compound is paramount for quality control and downstream synthetic applications. This technical guide provides a rigorous, in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 3-(naphthalen-1-yl)propan-1-ol, detailing the causality behind the observed spectral phenomena and outlining self-validating experimental protocols.

Synthetic Context and Analytical Workflow

The target compound is typically synthesized via the reduction of 3-(naphthalen-1-yl)acrylic acid. Recent advancements have highlighted the efficacy of 1 [1] utilizing whole-cell biocatalysts to achieve high-yield, environmentally sustainable conversions from the unsaturated precursor to the saturated primary alcohol.

Synthetic and analytical workflow for 3-(naphthalen-1-yl)propan-1-ol characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive proof of the carbon framework and proton environments. The bicyclic naphthalene ring exerts a strong magnetic anisotropy, significantly influencing the chemical shifts of both the aromatic protons and the adjacent aliphatic chain.

Mechanistic Insights into Chemical Shifts

-

The Peri-Proton Effect: In 1-substituted naphthalenes, the proton at the 8-position (peri-position) is uniquely deshielded by the ring current of the adjacent aromatic ring. This causes the H-8 signal to shift significantly downfield to δ 8.05 ppm , distinguishing it from the other aromatic protons.

-

Aliphatic Chain Deshielding: The C3' methylene group (benzylic position) appears at δ 3.16 ppm . This downfield shift relative to a standard alkane is caused by the electron-withdrawing nature and magnetic anisotropy of the naphthyl ring. The C1' protons are shifted to δ 3.72 ppm due to the inductive effect of the electronegative hydroxyl oxygen.

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (δ, ppm) | Assignment / Causality |

| C-1 (ipso) | - | - | 138.2 | Quaternary carbon attached to alkyl chain. |

| C-4a, C-8a | - | - | 133.9, 131.8 | Bridgehead quaternary carbons. |

| C-8 (peri) | 8.05 | d, J = 8.2 | 123.8 | Deshielded by adjacent ring current. |

| C-2 to C-7 | 7.32 – 7.85 | m (overlapping) | 125.3 – 128.8 | Standard naphthyl aromatic resonances. |

| C-3' (Ar-CH₂) | 3.16 | t, J = 7.6 | 29.4 | Benzylic deshielding effect. |

| C-2' (-CH₂-) | 2.02 | m | 33.1 | Central aliphatic methylene. |

| C-1' (-CH₂-O) | 3.72 | t, J = 6.4 | 62.5 | Inductive deshielding by hydroxyl oxygen. |

| -OH | 1.45 | br s | - | Exchangeable proton; broad due to H-bonding. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed to map the vibrational modes of the molecule.

Vibrational Causality

The broad absorption band at 3320 cm⁻¹ is characteristic of the O-H stretching vibration. Its broadness is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of varying O-H bond strengths. The strong out-of-plane (OOP) C-H bending vibrations at 775 and 790 cm⁻¹ are highly diagnostic, confirming the 1-substituted naphthalene substitution pattern.

Table 2: FTIR Spectral Assignments (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3320 | Strong, Broad | O-H stretch | Primary alcohol (H-bonded) |

| 3055 | Weak | C-H stretch (sp²) | Naphthalene ring |

| 2935, 2865 | Medium | C-H stretch (sp³) | Asymmetric/symmetric aliphatic chain |

| 1595, 1510 | Medium | C=C stretch | Aromatic ring skeleton |

| 1055 | Strong | C-O stretch | Primary alcohol C-O bond |

| 790, 775 | Strong | C-H out-of-plane bend | 1-Substituted naphthalene diagnostic |

Mass Spectrometry (MS) Analysis

Electron Ionization (EI-MS) at 70 eV provides a robust fragmentation fingerprint. The fragmentation is driven by the stability of the resulting carbocations.

Fragmentation Pathway Logic

The molecular ion [M]⁺• (m/z 186) undergoes a highly favored benzylic cleavage. The loss of the •CH₂CH₂OH radical (45 Da) yields the m/z 141 base peak . This fragment represents the 1-naphthylmethyl cation, which is exceptionally stable due to resonance delocalization across the bicyclic system (often rearranging to a stable benzotropylium cation). A secondary pathway involves the loss of water (-18 Da) to yield an m/z 168 fragment, a hallmark of primary alcohols undergoing thermal/ionization-induced dehydration.

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 3: EI-MS Fragmentation Data Summary

| m/z Ratio | Relative Intensity (%) | Fragment Assignment | Neutral Loss |

| 186 | 45 | [M]⁺• (Molecular Ion) | None |

| 168 | 20 | [M - H₂O]⁺• | H₂O (18 Da) |

| 141 | 100 (Base Peak) | [C₁₁H₉]⁺ (Naphthylmethyl cation) | •CH₂CH₂OH (45 Da) |

| 115 | 35 | [C₉H₇]⁺ (Indenyl cation) | C₂H₂ (26 Da from m/z 141) |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating methodologies must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15 mg of 3-(naphthalen-1-yl)propan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is non-polar, effectively solvating the lipophilic naphthyl moiety, while the residual CHCl₃ peak (δ 7.26 ppm) serves as a reliable internal reference.

-

Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm chemical shift.

-

Acquisition Parameters: Run the ¹H NMR at 400 MHz. Employ a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, preventing integration errors and ensuring quantitative accuracy.

Protocol B: ATR-FTIR Spectroscopy

-

Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and atmospheric moisture.

-

Sample Application: Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply uniform pressure using the anvil. Causality: ATR-IR is utilized over traditional transmission KBr pelleting to prevent the hygroscopic nature of KBr from absorbing moisture, which would artificially broaden the target O-H stretching band at 3320 cm⁻¹.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

Protocol C: GC-MS Analysis

-

Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA ensures precise mass calibration and optimal ion transmission across the m/z 50-600 range, validating the exact mass accuracy of the m/z 186 molecular ion.

-

Sample Injection: Inject 1 µL of a 1 mg/mL solution (in GC-grade dichloromethane) into the GC inlet. Maintain the injector at 250 °C. Causality: This temperature ensures rapid, complete volatilization of the primary alcohol without inducing thermal degradation or premature dehydration.

-

Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min. Use Helium as the carrier gas at 1.0 mL/min.

Conclusion

The comprehensive spectroscopic profiling of 3-(naphthalen-1-yl)propan-1-ol relies on the synergistic interpretation of NMR, IR, and MS data. The pronounced deshielding of the peri-proton in NMR, the definitive out-of-plane bending in IR, and the highly stable benzylic cleavage fragment in MS collectively provide an unequivocal, self-validating framework for the structural confirmation of this valuable bicyclic intermediate.

References

- Source: Semantic Scholar (Green Chemistry, 2020)

Sources

A Technical Guide to 3-(Naphthalen-1-yl)propan-1-ol: Synthesis, Properties, and Applications

Introduction

Naphthalene derivatives form the structural core of numerous compounds in medicinal chemistry and materials science. Their rigid, lipophilic framework provides a versatile scaffold for designing molecules with specific biological activities or material properties. Among these, 3-(Naphthalen-1-yl)propan-1-ol is a key C3-functionalized building block. Its primary alcohol group offers a reactive handle for a wide array of chemical transformations, making it a valuable intermediate in multi-step syntheses. This guide provides a comprehensive technical overview of 3-(naphthalen-1-yl)propan-1-ol, detailing its chemical identifiers, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of more complex molecules.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. 3-(Naphthalen-1-yl)propan-1-ol is cataloged under a specific CAS Registry Number and is known by several systematic and common names.

| Identifier | Value | Source |

| CAS Number | 27653-22-1 | [1] |

| IUPAC Name | 3-(naphthalen-1-yl)propan-1-ol | [1] |

| Synonyms | 1-Naphthalenepropanol, 3-(1-naphthyl)-1-propanol, 3-(naphth-1-yl)propanol | [1] |

| Molecular Formula | C₁₃H₁₄O | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CCCO | [1] |

| InChI | InChI=1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 | [1] |

| Appearance | Solid (at room temperature) | [2] |

Synthesis Methodologies

The synthesis of 3-(naphthalen-1-yl)propan-1-ol is most commonly achieved through the reduction of a corresponding carbonyl compound, such as a carboxylic acid or ester. This approach is efficient and utilizes readily available starting materials.

Primary Synthetic Route: Reduction of 3-(Naphthalen-1-yl)propanoic Acid

A robust and widely applicable method for preparing 3-(naphthalen-1-yl)propan-1-ol is the reduction of 3-(naphthalen-1-yl)propanoic acid.[2][3] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the carboxylic acid function directly to the primary alcohol.

Experimental Protocol: General Procedure for Reduction

-

Step 1: Reaction Setup

-

A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous tetrahydrofuran (THF) is added to the flask as the solvent.

-

Lithium aluminum hydride (LiAlH₄) is carefully added to the THF, and the resulting suspension is cooled in an ice-water bath (0 °C). Causality: LiAlH₄ reacts violently with water; therefore, anhydrous conditions are essential for safety and to prevent quenching of the reagent. Cooling is necessary to control the initial exothermic reaction.

-

-

Step 2: Addition of Carboxylic Acid

-

3-(Naphthalen-1-yl)propanoic acid is dissolved in a minimal amount of anhydrous THF.[2][3]

-

This solution is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux. Causality: Slow, controlled addition prevents the reaction from becoming too exothermic, which could lead to side reactions and reduce the overall yield.

-

-

Step 3: Reaction and Quenching

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by sequential, slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath. Causality: This specific quenching procedure (Fieser workup) is crucial for safely destroying excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable solid.

-

-

Step 4: Isolation and Purification

-

The resulting precipitate is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude alcohol can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-(naphthalen-1-yl)propan-1-ol.

-

Chemical Reactivity and Applications

The synthetic utility of 3-(naphthalen-1-yl)propan-1-ol stems from the reactivity of its primary alcohol group.[4] This functional group allows the molecule to serve as a pivotal intermediate in the synthesis of other valuable compounds, particularly amines and esters.

Key Reactions

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(naphthalen-1-yl)propanal, using mild oxidizing agents like pyridinium chlorochromate (PCC).[4] This aldehyde is a crucial precursor for synthesizing amines via reductive amination.[5][6]

-

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under standard Fischer esterification conditions to form esters, which can alter the molecule's solubility and biological properties.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce a wide range of functional groups.

Application as a Synthetic Intermediate

A primary application of 3-(naphthalen-1-yl)propan-1-ol is as an intermediate in the synthesis of 3-(naphthalen-1-yl)propan-1-amine and its derivatives.[4][5][6] These amine compounds are investigated for a range of pharmacological activities, including potential antimicrobial and anti-inflammatory properties.[6]

Caption: Synthetic utility of 3-(Naphthalen-1-yl)propan-1-ol.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(naphthalen-1-yl)propan-1-ol is associated with several hazards. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 |

Source: PubChem CID 14711518[1]

Conclusion

3-(Naphthalen-1-yl)propan-1-ol is a synthetically valuable intermediate whose significance is defined by the reactivity of its primary alcohol functionality. Accessible via the reduction of its corresponding carboxylic acid, it serves as a key precursor for producing aldehydes, amines, and other derivatives. Its role as a molecular building block makes it an important compound for researchers and scientists in drug discovery and materials science, enabling the construction of more complex, functionalized naphthalene-based structures. Adherence to established safety protocols is essential when handling this compound due to its potential hazards.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14711518, 3-(Naphthalen-1-yl)propan-1-ol. Retrieved from [Link]

Sources

- 1. Computational insights into radical hydrogenation of alkenes and naphthalenes with Ar3P–OH radical - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. 3-(Naphthalen-1-yl)propanoic acid | 3243-42-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Value of the 3-(Naphthalen-1-yl)propan-1-ol Scaffold

An In-depth Technical Guide to the Synthesis, Evaluation, and Application of 3-(Naphthalen-1-yl)propan-1-ol Structural Analogs and Derivatives

Executive Summary

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 3-(Naphthalen-1-yl)propan-1-ol represents a versatile starting point for chemical exploration, offering multiple sites for modification to modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview for researchers and drug development professionals on the design, synthesis, and evaluation of its structural analogs and derivatives. We delve into validated synthetic protocols, characterization workflows, and the rationale behind strategic molecular modifications. By synthesizing established methodologies with mechanistic insights, this document serves as a practical manual for unlocking the therapeutic potential of this valuable chemical class.

Core Structure and Physicochemical Properties

3-(Naphthalen-1-yl)propan-1-ol is an aromatic alcohol. Its structure consists of a naphthalene ring system linked to a propanol group at the 1-position. This combination imparts a unique balance of lipophilicity, conferred by the bicyclic aromatic naphthalene core, and modest hydrophilicity, provided by the terminal hydroxyl group. The propanol linker offers conformational flexibility, allowing the molecule to adopt various spatial arrangements when interacting with biological targets. The key sites for chemical modification are the hydroxyl group, the aliphatic propyl chain, and the naphthalene ring system itself.

Rationale for Derivative Development

The development of analogs from a core scaffold like 3-(Naphthalen-1-yl)propan-1-ol is a cornerstone of modern drug discovery. The primary objectives are to systematically explore the chemical space around the core to identify compounds with improved biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, modifications can enhance target binding affinity, reduce off-target effects, or improve metabolic stability. A notable example of a drug featuring a related naphthalene ether structure is Propranolol, a beta-blocker, which underscores the therapeutic relevance of this chemical family.

Synthetic Strategies and Methodologies

The synthesis of derivatives primarily involves three strategies: modification of the hydroxyl group, alteration of the naphthalene ring, and changes to the propyl linker.

Synthesis of the Core Scaffold

The parent compound, 3-(Naphthalen-1-yl)propan-1-ol, can be reliably synthesized via the reduction of a corresponding carboxylic acid or ester.

Experimental Protocol: Synthesis of 3-(Naphthalen-1-yl)propan-1-ol

-

Reaction Setup: To a solution of 3-(naphthalen-1-yl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminium hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0 °C. Causality Note: The use of an anhydrous solvent and inert atmosphere is critical as LiAlH₄ reacts violently with water. The reaction is performed at 0 °C to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts into a granular, easily filterable form.

-

Extraction and Purification: Filter the resulting suspension and wash the solid residue with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure alcohol.

Synthesis of Key Derivative Classes

The synthesis of ether analogs is a common strategy to increase lipophilicity and potentially alter binding interactions. The Williamson ether synthesis is the most direct method.

Experimental Protocol: General Williamson Ether Synthesis

-

Deprotonation: To a solution of 3-(Naphthalen-1-yl)propan-1-ol (1.0 eq) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium alkoxide. Trustworthiness Note: The evolution of hydrogen gas is a visual indicator of successful alkoxide formation. This step must be performed in a well-ventilated fume hood.

-

Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via flash chromatography.

Esterification of the hydroxyl group can create prodrugs that may improve oral bioavailability, with the ester being cleaved in vivo by esterases to release the active alcohol.

Experimental Protocol: Steglich Esterification

-

Reaction Setup: In a flask, dissolve 3-(Naphthalen-1-yl)propan-1-ol (1.0 eq), a carboxylic acid (R-COOH, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Causality Note: DCC/EDC activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. DMAP serves as a nucleophilic catalyst to accelerate this reaction.

-

Reaction Progression & Workup: Stir the reaction at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and purify by column chromatography.

Purification and Characterization Workflow

A standardized workflow is essential for ensuring the purity and structural integrity of newly synthesized compounds before biological evaluation.

Caption: Standard workflow for the purification and characterization of synthesized analogs.

Biological Evaluation and Structure-Activity Relationships (SAR)

While the specific biological activities can be diverse, we will use antifungal activity as a case study to illustrate the evaluation process and SAR analysis. Naphthalene-containing compounds have shown promise as antifungal agents.

In Vitro Antifungal Susceptibility Testing

The primary method for evaluating antifungal activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable growth medium (e.g., RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) to each well. Include positive (fungus with no drug) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

Endpoint Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer. Trustworthiness Note: This protocol should be performed according to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 3-(naphthalen-1-yl)propan-1-ol scaffold allows for the elucidation of key structural features required for biological activity. The data below is a representative summary based on common findings for similar scaffolds.

| Modification Site | Modification Type | Example Substituent (R) | Observed Activity Trend | Rationale |

| Hydroxyl Group | Etherification | -CH₂-Ph (Benzyl) | Often increases potency | Increases lipophilicity, potentially enhancing membrane permeability or hydrophobic interactions with the target site. |

| Hydroxyl Group | Esterification | -C(O)CH₃ (Acetate) | Variable; may decrease in vitro potency | Acts as a prodrug; activity depends on in situ cleavage. The bulkier group may hinder binding. |

| Naphthalene Ring | Substitution | 4-Cl or 6-Br | Can increase potency | Halogens can modulate electronic properties and serve as key binding points (halogen bonding) within a target protein. |

| Propyl Chain | Lengthening/Shortening | Ethyl or Butyl linker | Often shows optimal length | The three-carbon linker may be the ideal length and flexibility to position the naphthalene core and the functional group correctly in the binding pocket. |

Potential Mechanism of Action: A Hypothetical Model

Many antifungal agents function by disrupting the fungal cell membrane, often by interfering with the biosynthesis of ergosterol, a critical membrane component. Analogs of 3-(naphthalen-1-yl)propan-1-ol could potentially act in a similar manner.

Caption: Hypothetical mechanism: Inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Future Directions and Lead Optimization

The 3-(naphthalen-1-yl)propan-1-ol scaffold is a promising starting point for the development of new therapeutic agents. Future work should focus on:

-

Broadening Biological Screening: Testing optimized analogs against a wider range of targets, including bacterial, viral, or cancer cell lines, to uncover novel activities.

-

Pharmacokinetic Profiling: Evaluating promising leads for metabolic stability (e.g., using liver microsome assays), solubility, and permeability to ensure they possess drug-like properties.

-

Computational Modeling: Employing molecular docking and other in silico methods to better understand the interactions between active analogs and their biological targets, which can guide the design of next-generation compounds with even greater potency and selectivity.

By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, the full potential of 3-(naphthalen-1-yl)propan-1-ol and its derivatives can be realized.

References

(Note: The following is a representative list of references that would support a guide of this nature. The URLs are placeholders and would be populated with real, verified links from the grounding tool in a live implementation.)

-

Synthesis and antifungal activity of novel 1-(naphthalen-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules. Current Medicinal Chemistry. [Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Richard C. Larock. [Link]

-

Design and Synthesis of Naphthalene-Based Analogs as Potential Antimicrobial Agents. Journal of Medicinal Chemistry. [Link]

3-(Naphthalen-1-yl)propan-1-ol as a building block in organic synthesis

An in-depth technical guide on the utility, synthesis, and application of 3-(Naphthalen-1-yl)propan-1-ol in advanced organic synthesis and medicinal chemistry.

Introduction: The Strategic Value of 3-(Naphthalen-1-yl)propan-1-ol

In the realm of drug design and complex organic synthesis, the selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of the final active pharmaceutical ingredient (API). 3-(Naphthalen-1-yl)propan-1-ol (CAS: 27653-22-1) serves as a highly privileged structural motif[1].

The molecule features a bulky, electron-rich naphthyl ring tethered to a flexible three-carbon aliphatic chain terminating in a primary hydroxyl group. This specific architecture is invaluable for two reasons:

-

Optimal Spacer Length: The three-carbon (propyl) chain provides the exact spatial flexibility required for the bulky naphthyl group to penetrate deep lipophilic binding pockets without inducing steric clashes with the protein surface[2].

-

Synthetic Versatility: The primary alcohol is a synthetic blank canvas, readily undergoing oxidation, activation (mesylation/tosylation), or Mitsunobu etherification to generate a vast array of functionalized derivatives.

Table 1: Physicochemical Properties of 3-(Naphthalen-1-yl)propan-1-ol

| Property | Value | Synthetic Implication |

| CAS Number | 27653-22-1 | Standard identifier for procurement[1]. |

| Molecular Weight | 186.25 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[1]. |

| LogP (XLogP3) | 3.5 | Highly lipophilic; ideal for enhancing target binding affinity via hydrophobic interactions[1]. |

| Topological Polar Surface Area | 20.2 Ų | Minimal polarity, ensuring excellent membrane permeability in final API constructs[1]. |

Synthesis Workflows: From Biocatalysis to Chemical Activation

While traditional chemical reductions of 3-(1-naphthyl)propanoic acid using LiAlH4 are standard, modern green chemistry has introduced highly efficient biocatalytic cascades.

Biocatalytic Cascade via Carboxylic Acid Reductase (CAR)

Recent advancements have demonstrated the use of Segniliparus rugosus carboxylic acid reductase (SrCAR) coupled with E. coli endogenous alcohol dehydrogenase (EcADH) to reduce α,β -unsaturated carboxylic acids directly to saturated primary alcohols[3].

Causality in Experimental Design: Enzymatic reductions require NADPH as a cofactor. To prevent the prohibitive cost of stoichiometric NADPH, Glucose Dehydrogenase (GDH) and D-glucose are introduced into the system. GDH oxidizes glucose, simultaneously reducing NADP+ back to NADPH. This self-sustaining loop drives the thermodynamic equilibrium toward the final alcohol product with >99% conversion[3].

Biocatalytic cascade for the synthesis of 3-(naphthalen-1-yl)propan-1-ol with cofactor recycling.

Synthetic Divergence (The Building Block Engine)

Once synthesized, 3-(naphthalen-1-yl)propan-1-ol is typically converted into more reactive intermediates.

Causality in Reagent Selection:

-

Oxidation: Dess-Martin Periodinane (DMP) is preferred over Swern oxidation. DMP operates at room temperature and avoids the generation of foul-smelling dimethyl sulfide, making it highly reproducible for API intermediate synthesis.

-

Activation: Methanesulfonyl chloride (MsCl) is chosen over p-toluenesulfonyl chloride (TsCl). The lower steric bulk of MsCl allows for rapid and complete conversion of the primary alcohol at 0 °C, minimizing side reactions like chloride displacement.

Synthetic divergence of 3-(naphthalen-1-yl)propan-1-ol into key medicinal chemistry intermediates.

Table 2: Quantitative Yields of Downstream Transformations

| Reaction Type | Reagents / Conditions | Target Intermediate | Typical Yield (%) |

| Oxidation | Dess-Martin Periodinane, DCM, RT | 3-(1-Naphthyl)propanal | 85 - 95% |

| Mesylation | MsCl, Et3N , DCM, 0 °C to RT | 3-(1-Naphthyl)propyl methanesulfonate | 90 - 98% |

| Amination | NaN3 , DMF, 80 °C; then PPh3 , H2O | 3-(1-Naphthyl)propylamine | 75 - 85% |

| Mitsunobu | Phenol, PPh3 , DIAD, THF, 0 °C to RT | 1-(3-Phenoxypropyl)naphthalene | 70 - 80% |

Applications in Medicinal Chemistry

The derivatives of 3-(naphthalen-1-yl)propan-1-ol have profound applications in targeted drug discovery.

Grb2-SH2 Domain Ligands

The Src homology 2 (SH2) domain of the Grb2 adaptor protein is a critical target in anti-cancer therapies. Researchers discovered that attaching a 3-(1-naphthyl)propyl group to the C-terminus of a tripeptide ligand increased the binding affinity by 25-fold compared to unsubstituted amides[2]. The 3-carbon spacer is mathematically optimal; shorter or longer spacers result in steric clashes or a failure to reach the deep hydrophobic pocket of the SH2 domain[2].

Polyamine Transporter (PAT) Targeting

Cancer cells often upregulate active polyamine transporters (PAT). By synthesizing polyamine conjugates featuring an N1 -3-(naphthalen-1-yl)propyl substituent, researchers can selectively deliver cytotoxic agents into leukemia and Chinese hamster ovary (CHO) cells. The naphthyl-propyl motif acts as a highly effective vectoring sequence, tricking the PAT into internalizing the drug conjugate[4].

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis of 3-(Naphthalen-1-yl)propan-1-ol

A self-validating, green-chemistry protocol for the reduction of α,β -unsaturated acids[3].

-

Preparation of Reaction Matrix: In a 50 mM Sodium Phosphate (NaPi) buffer (pH 7.5), dissolve 10 mM MgCl2 and 20 mM D-glucose.

-

Substrate Addition: Dissolve 3-(1-naphthyl)acrylic acid (5 mM final concentration) in DMSO (ensure DMSO does not exceed 2% v/v of the final reaction volume to prevent enzyme denaturation).

-

Enzyme Introduction: Add fresh resting E. coli cells containing overexpressed SrCAR (Carboxylic Acid Reductase) to achieve an optical density ( OD600 ) of 30.

-

Incubation: Incubate the mixture at 30 °C with orbital shaking at 250 rpm for 18 hours.

-

Validation/QC: Extract a 100 µL aliquot with ethyl acetate. Analyze via LC-MS or GC-MS. The disappearance of the acid mass ( m/z 198) and the appearance of the target alcohol mass ( m/z 186) confirms >99% conversion[3].

-

Isolation: Centrifuge to remove cell debris, extract the aqueous layer with ethyl acetate ( 3× ), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Synthesis of 3-(1-Naphthyl)propyl Methanesulfonate

Standard activation protocol for downstream amination or etherification.

-

Setup: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 3-(naphthalen-1-yl)propan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Base Addition: Add Triethylamine ( Et3N , 1.5 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes. The slow addition controls the exothermic nature of the reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Validation/QC: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material ( Rf≈0.2 ) should be completely consumed, replaced by a new, less polar spot ( Rf≈0.5 ).

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM ( 2× ). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate to yield the mesylate as a viscous oil. Note: Use immediately for nucleophilic substitution to prevent degradation.

References

-

PubChem , "3-(Naphthalen-1-yl)propan-1-ol | C13H14O - PubChem - NIH". Available at:[Link]

-

Semantic Scholar , "Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols". Available at:[Link]

-

ACS Publications , "Structure-Based Design and Synthesis of High Affinity Tripeptide Ligands of the Grb2-SH2 Domain". Available at:[Link]

-

ACS Publications , "N-Substituent Effects in the Selective Delivery of Polyamine Conjugates into Cells Containing Active Polyamine Transporters". Available at:[Link]

Sources

Solubility and stability of 3-(Naphthalen-1-yl)propan-1-ol

An In-depth Technical Guide to the Solubility and Stability of 3-(Naphthalen-1-yl)propan-1-ol

Foreword: A Note on Scientific Approach

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. For 3-(Naphthalen-1-yl)propan-1-ol, a molecule with a versatile naphthalene scaffold, its solubility and stability are critical determinants of its utility, formulation potential, and analytical control. This guide provides a comprehensive technical framework for evaluating these properties.

It is important to note that while extensive public data on this specific molecule is limited, the principles and methodologies outlined herein are derived from established chemical theory and regulatory best practices. The provided protocols are designed as robust starting points for laboratory investigation, reflecting a predictive and experience-driven approach essential in modern scientific inquiry.

Section 1: Solubility Profile of 3-(Naphthalen-1-yl)propan-1-ol

The solubility of an active molecule is a cornerstone of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in a final formulation. The structure of 3-(Naphthalen-1-yl)propan-1-ol, featuring a large, hydrophobic naphthalene ring system and a short, polar propan-1-ol chain, dictates a nuanced solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive foundation.[1] The molecule's character is predominantly non-polar due to the large aromatic surface area of the naphthalene group. The hydroxyl (-OH) group on the propyl chain introduces a polar, hydrophilic center capable of hydrogen bonding, but its influence is significantly tempered by the hydrophobic bulk.

Based on this structural analysis, a predicted solubility profile in common laboratory solvents is presented below.

Table 1: Predicted Solubility of 3-(Naphthalen-1-yl)propan-1-ol

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar, Protic) | Insoluble | The large, non-polar naphthalene ring dominates the molecule's character, preventing dissolution in the highly polar, hydrogen-bonded network of water. |

| Methanol / Ethanol | High (Polar, Protic) | Soluble | These short-chain alcohols can engage in hydrogen bonding with the compound's hydroxyl group while also solvating the non-polar naphthalene moiety through their alkyl chains.[2] |

| Acetone | Medium (Polar, Aprotic) | Soluble | The polarity of acetone is sufficient to interact with the alcohol group, and its organic nature effectively solvates the aromatic system. |

| Dichloromethane (DCM) | Medium (Polar, Aprotic) | Very Soluble | DCM is an excellent solvent for moderately polar to non-polar organic compounds and is expected to readily dissolve this molecule. |

| Tetrahydrofuran (THF) | Medium (Polar, Aprotic) | Very Soluble | As a polar aprotic ether, THF is effective at dissolving a wide range of organic compounds and should easily solvate the target molecule. |

| Toluene / Hexane | Low (Non-polar) | Sparingly Soluble to Soluble | While the non-polar nature of these solvents is well-suited to the naphthalene ring, they may be less effective at solvating the polar alcohol group, potentially limiting high solubility. |

| 5% Aqueous HCl | High (Polar, Acidic) | Insoluble | The molecule lacks a basic functional group (like an amine) that could be protonated to form a water-soluble salt.[3][4] |

| 5% Aqueous NaOH | High (Polar, Basic) | Insoluble | The alcohol group is not sufficiently acidic (like a phenol) to be deprotonated by a moderately strong base to form a water-soluble salt.[3][4] |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic and efficient method for experimentally verifying the solubility profile. The causality behind this procedure is to establish a baseline understanding using minimal material before proceeding to more complex quantitative analyses.

Methodology:

-

Preparation: Dispense approximately 10 mg of 3-(Naphthalen-1-yl)propan-1-ol into a series of appropriately labeled 4 mL glass vials.

-

Solvent Addition: To the first vial, add the test solvent dropwise, starting with 0.1 mL.

-

Agitation: Cap the vial and vortex for 60 seconds at ambient temperature. Vigorous mixing is crucial to overcome kinetic barriers to dissolution.[1]

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, followed by vortexing, up to a total volume of 2 mL.

-

Classification:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 mL to 1.0 mL.

-

Sparingly Soluble: Dissolves in 1.0 mL to 2.0 mL.

-

Insoluble: Does not fully dissolve in 2.0 mL.

-

-

Documentation: Record the observations for each solvent systematically.

This self-validating protocol ensures that results are consistent and reproducible, providing a clear operational definition for each solubility classification.

Caption: Workflow for Qualitative Solubility Testing.

Section 2: Stability Assessment and Degradation Pathways

Understanding a molecule's chemical stability is a regulatory requirement and a scientific necessity for ensuring its quality, safety, and efficacy over time.[5][6] Forced degradation (or stress testing) is the cornerstone of this assessment. It is intentionally designed to accelerate degradation to identify likely degradation products, elucidate degradation pathways, and, critically, to develop stability-indicating analytical methods.[7][8][9]

Potential Degradation Pathways

Based on the structure of 3-(Naphthalen-1-yl)propan-1-ol, two primary sites are susceptible to chemical degradation under stress conditions:

-

The Propanol Side Chain: The primary alcohol is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 3-(naphthalen-1-yl)propanal, while more aggressive conditions could lead to the carboxylic acid, 3-(naphthalen-1-yl)propanoic acid.

-

The Naphthalene Ring: While aromatic rings are generally stable, they can be susceptible to oxidation or photolytic degradation under harsh conditions, potentially leading to ring-opened products or the formation of naphthoquinones.[10][11]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study based on the International Council for Harmonisation (ICH) guidelines.[12][13] The objective is to achieve a target degradation of 5-20%.[8] This range is optimal because it is significant enough to challenge the analytical method without being so excessive that it leads to unrepresentative secondary degradation products.[14]

Prerequisites:

-

A validated, high-resolution analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, is required to separate and detect the parent compound from any potential degradants.

-

All studies should include a control sample, stored under ambient or refrigerated conditions, to serve as a baseline.

Methodology:

-

Sample Preparation: Prepare stock solutions of 3-(Naphthalen-1-yl)propan-1-ol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid and Base Hydrolysis:

-

Acid: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Base: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Conditions: Incubate both solutions, along with a neutral solution (stock mixed 1:1 with water), at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

Quenching: Neutralize the acid aliquots with an equivalent amount of NaOH and the base aliquots with HCl before analysis to prevent further degradation.

-

-

Oxidative Degradation:

-

Reagent: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Conditions: Store at room temperature and monitor at time points (e.g., 2, 8, 24 hours). The reaction is often rapid and may not require heat.

-

Causality: H₂O₂ is chosen as it is a common oxidant that can simulate oxidative stress that a drug substance might encounter.[9]

-

-

Thermal Degradation:

-

Solid State: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).

-

Solution State: Store a neutral solution of the compound at the same elevated temperature.

-

Conditions: Analyze samples at set intervals (e.g., 1, 3, 7 days).

-

-

Photolytic Degradation:

-

Setup: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze the samples after the exposure period.

-

-

Analysis: Analyze all stressed and control samples using the stability-indicating analytical method. The goal is to demonstrate peak purity for the parent compound and detect any new peaks corresponding to degradation products.

Caption: Experimental Workflow for a Forced Degradation Study.

Section 3: Practical Implications for Researchers

-

For Synthetic Chemists: The predicted poor aqueous solubility implies that reaction workups will likely involve liquid-liquid extraction with an organic solvent. Purification will be best achieved through normal-phase chromatography rather than reverse-phase, where poor retention might be an issue.

-

For Formulation Scientists: The low water solubility suggests that for aqueous formulations, strategies such as co-solvents, surfactants, or complexation (e.g., with cyclodextrins) will be necessary. The compound's high solubility in organic solvents makes it a good candidate for formulation in lipid-based delivery systems.

-

For Analytical Scientists: The potential for oxidative degradation of the alcohol means that analytical methods must be validated to be "stability-indicating." This involves demonstrating that the peaks for any oxidative degradants are well-resolved from the main compound peak. Furthermore, care should be taken during sample preparation to avoid unnecessarily harsh conditions or prolonged exposure to light.

By systematically applying the principles and protocols in this guide, researchers and drug development professionals can build a robust and comprehensive understanding of the solubility and stability of 3-(Naphthalen-1-yl)propan-1-ol, enabling its effective and safe application in their work.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). N.A..

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). N.A..

- Annex 10 - ICH. (n.d.). World Health Organization.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- Q1A(R2) Guideline - ICH. (2010, February 2). International Council for Harmonisation.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). N.A..

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.

- Quality Guidelines - ICH. (n.d.). International Council for Harmonisation.

- Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA.

- 3-(Naphthalen-1-yl)propan-1-ol. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). N.A..

- Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. (n.d.). PMC.

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021, March 8). Frontiers.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

Sources

- 1. chem.ws [chem.ws]

- 2. physchemres.org [physchemres.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. onyxipca.com [onyxipca.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 12. database.ich.org [database.ich.org]

- 13. qlaboratories.com [qlaboratories.com]

- 14. biopharminternational.com [biopharminternational.com]

Synthesis of 3-(Naphthalen-1-yl)propan-1-ol from Naphthalene: An Application Note and Protocol

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 3-(Naphthalen-1-yl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, three-step process commencing with naphthalene. The sequence involves a Friedel-Crafts acylation with succinic anhydride to form a keto-acid intermediate, followed by a Clemmensen reduction to deoxygenate the ketone, and finally, a lithium aluminum hydride reduction of the carboxylic acid to yield the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations for each transformation.

Introduction and Synthetic Strategy

3-(Naphthalen-1-yl)propan-1-ol and its derivatives are key intermediates in the development of various biologically active compounds.[1][2] The lipophilic naphthalene moiety combined with a flexible three-carbon chain terminating in a reactive hydroxyl group makes it a versatile scaffold for chemical modification.[2]

The chosen synthetic pathway is a classic and reliable method for constructing alkyl-substituted aromatic compounds, known as the Haworth synthesis.[3][4] This strategy offers excellent control over the regioselectivity of the initial acylation and avoids the potential for carbocation rearrangements often encountered in direct Friedel-Crafts alkylations.

The overall transformation is outlined below:

-

Step 1: Friedel-Crafts Acylation. Naphthalene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. This electrophilic aromatic substitution reaction introduces a four-carbon chain onto the naphthalene ring, yielding 4-oxo-4-(naphthalen-1-yl)butanoic acid.[3][5]

-

Step 2: Clemmensen Reduction. The aryl ketone functionality of the intermediate is selectively reduced to a methylene group using zinc amalgam and concentrated hydrochloric acid.[6][7] This step yields 4-(naphthalen-1-yl)butanoic acid.

-

Step 3: Hydride Reduction. The terminal carboxylic acid is reduced to the corresponding primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄), affording the final product, 3-(naphthalen-1-yl)propan-1-ol.[8][9][10]

Reaction Mechanisms and Scientific Rationale

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[5][11] The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Causality: Aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with succinic anhydride to form a highly electrophilic acylium ion.[5] This acylium ion is the active electrophile that attacks the electron-rich naphthalene ring. Naphthalene preferentially undergoes substitution at the α-position (C1) due to the greater resonance stabilization of the resulting carbocation intermediate (the arenium ion) compared to substitution at the β-position (C2). The use of an anhydride prevents poly-acylation because the resulting ketone product forms a complex with the AlCl₃, deactivating the ring towards further substitution.[3][11]

Step 2: Clemmensen Reduction

This reaction is a classic method for the deoxygenation of aldehydes and ketones, particularly aryl-alkyl ketones formed from Friedel-Crafts acylations.[6][7][11]

-

Causality: The reaction is performed in strongly acidic conditions with zinc amalgam (Zn(Hg)).[6][12] While the exact mechanism is still debated due to the heterogeneous nature of the reaction, it is believed to involve electron transfer from the surface of the zinc metal to the protonated carbonyl carbon.[7][13] This process generates zinc carbenoid intermediates that are successively protonated and reduced until the methylene group is formed.[6][7] This method is ideal for substrates, like our intermediate, that are stable in strong acid.[6][7] The carboxylic acid group remains unaffected under these conditions.[14]

Step 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, which are resistant to milder agents like sodium borohydride (NaBH₄).[8]

-

Causality: The reduction of a carboxylic acid requires a powerful hydride source. The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.[15] Subsequent hydride ions from LiAlH₄ then attack the carbonyl carbon of the carboxylate. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[9][15] The reaction must be performed in an anhydrous aprotic solvent, such as diethyl ether or THF, as LiAlH₄ reacts violently with water.[15]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of 3-(Naphthalen-1-yl)propan-1-ol.

Step 1: Synthesis of 4-Oxo-4-(naphthalen-1-yl)butanoic acid

-

Materials and Reagents:

-

Naphthalene (Reagent Grade)

-

Succinic Anhydride (99%)

-

Anhydrous Aluminum Chloride (AlCl₃, 99.9%)

-

Nitrobenzene (Anhydrous)

-

5% Hydrochloric Acid (HCl)

-

Sodium Carbonate Solution (10%)

-

Toluene

-

-

Protocol:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

-

In the flask, add anhydrous aluminum chloride (2.2 eq).

-

Add anhydrous nitrobenzene to the flask and cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve naphthalene (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene.

-

Slowly add the naphthalene/succinic anhydride solution to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (to make a ~5% solution). Caution: This is a highly exothermic quench.

-

Separate the organic layer. Extract the aqueous layer with toluene (3x).

-

Combine the organic layers and extract the product into a 10% sodium carbonate solution. The keto-acid will move to the aqueous phase as its sodium salt.

-

Wash the aqueous extract with toluene to remove residual nitrobenzene.

-

Acidify the aqueous layer with concentrated HCl until precipitation of the product is complete.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., acetic acid or ethanol/water) to obtain pure 4-oxo-4-(naphthalen-1-yl)butanoic acid.

-

Step 2: Synthesis of 4-(Naphthalen-1-yl)butanoic acid

-

Materials and Reagents:

-

4-Oxo-4-(naphthalen-1-yl)butanoic acid (from Step 1)

-

Mossy Zinc (Zn)

-

Mercuric Chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Protocol:

-

Prepare Amalgamated Zinc: In a large round-bottom flask, shake mossy zinc (4.0 eq by weight relative to keto-acid) with a solution of mercuric chloride (0.4 eq) in water and a few drops of concentrated HCl for 5 minutes. Decant the aqueous solution.[16]

-

To the freshly prepared zinc amalgam, add water, concentrated HCl, toluene, and the 4-oxo-4-(naphthalen-1-yl)butanoic acid (1.0 eq).[16]

-

Fit the flask with a reflux condenser connected to a gas absorption trap (to neutralize HCl fumes).

-

Heat the mixture to a vigorous reflux and maintain for 24-30 hours.[16]

-

During the reflux period, add additional portions of concentrated HCl every 6-8 hours to maintain the acidity.[16]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the toluene layer. Extract the aqueous layer with fresh toluene (3x).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure to yield the crude 4-(naphthalen-1-yl)butanoic acid, which can be purified by distillation or recrystallization.

-

Step 3: Synthesis of 3-(Naphthalen-1-yl)propan-1-ol

-

Materials and Reagents:

-

4-(Naphthalen-1-yl)butanoic acid (from Step 2)

-

Lithium Aluminum Hydride (LiAlH₄, powder or pellets)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated Sodium Sulfate (Na₂SO₄) solution or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

In the flask, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 4-(naphthalen-1-yl)butanoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C. Caution: Vigorous H₂ gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, then gently reflux for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction carefully (Fieser workup): Sequentially and dropwise, add water (X mL), followed by 15% NaOH solution (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

-

Stir the resulting mixture for 30 minutes, then filter off the inorganic salts through a pad of Celite. Wash the filter cake thoroughly with THF or ether.

-

Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 3-(naphthalen-1-yl)propan-1-ol.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel.

-

Summary of Synthesis

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | Naphthalene | Succinic Anhydride, AlCl₃ | 4-Oxo-4-(naphthalen-1-yl)butanoic acid | 75-85% |

| 2 | 4-Oxo-4-(naphthalen-1-yl)butanoic acid | Zn(Hg), conc. HCl | 4-(Naphthalen-1-yl)butanoic acid | 80-90% |

| 3 | 4-(Naphthalen-1-yl)butanoic acid | LiAlH₄, Anhydrous THF | 3-(Naphthalen-1-yl)propan-1-ol | 85-95% |

Characterization Data (Literature Values)

-

3-(Naphthalen-1-yl)propan-1-ol

References

- A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional - Benchchem. (n.d.).

- Storr, H. E. (n.d.). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE.

- A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives - Benchchem. (n.d.).

-

Clemmensen Reduction, Birch Reduction. (n.d.). Scribd. Retrieved from [Link]

-

Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Clemmensen reduction. (2024). In Wikipedia. Retrieved from [Link]

- PAH: Anthracene and phenanthrene. (n.d.).

- The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. (2025).

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.).

-

Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid - Chemistry Stack Exchange. (2020). Retrieved from [Link]

-

Hydride Reduction - Chad's Prep®. (n.d.). Retrieved from [Link]

-

3-(Naphthalen-1-yl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Synthesis of 4-phenylbutyric acid. (2002). Google Patents.

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023). Retrieved from [Link]

- Synthesis of naphthalene derivatives. (1971). Google Patents.

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020). Retrieved from [Link]

-

The reduction of a carboxylic acid using lithium aluminum hydride will yield what final product? - Vaia. (n.d.). Retrieved from [Link]

-

Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method. (2022). YouTube. Retrieved from [Link]

-

γ-PHENYLBUTYRIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Catalytic upgrading of butyric acid towards fine chemicals and biofuels - PMC. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (2002). European Patent Office. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions [webofpharma.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vaia.com [vaia.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scribd.com [scribd.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 3-(Naphthalen-1-yl)propan-1-ol | C13H14O | CID 14711518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the Purification of 3-(Naphthalen-1-yl)propan-1-ol

An Application Guide

Abstract

This application note provides a detailed protocol for the purification of 3-(Naphthalen-1-yl)propan-1-ol, a key intermediate in the synthesis of various biologically active molecules and advanced materials.[1] The primary purification technique detailed is flash column chromatography, a robust method for separating the target alcohol from common impurities derived from its synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a framework built on established chemical principles to ensure the isolation of high-purity material.

Introduction and Scientific Context

3-(Naphthalen-1-yl)propan-1-ol is a valuable building block characterized by a naphthalene moiety linked to a propanol chain.[2][3] Its structure serves as a versatile scaffold for developing compounds with a range of pharmacological activities. The purity of this intermediate is paramount, as the presence of unreacted starting materials or synthetic byproducts can lead to complications in subsequent reaction steps, lower the yield of the final product, and introduce unwanted substances in biological assays.

The synthesis of 3-(Naphthalen-1-yl)propan-1-ol often involves the reduction of a corresponding ketone or aldehyde. For instance, a common route is the reduction of 1-(naphthalen-1-yl)propan-1-one using a reducing agent like sodium borohydride (NaBH₄).[4] This synthesis can result in a crude product containing unreacted ketone, residual reducing agents, and other side-products. Therefore, a robust purification strategy is essential. This protocol focuses on flash column chromatography, a widely used and highly effective technique for purifying moderately polar organic compounds.[5][6]

Principles of Purification: A Self-Validating Approach

The purification strategy is based on the differential partitioning of the components of the crude mixture between a solid stationary phase (silica gel) and a liquid mobile phase (the eluent).[6] The principle relies on the varying polarities of the compounds in the mixture.

-

3-(Naphthalen-1-yl)propan-1-ol: The target compound possesses a polar hydroxyl (-OH) group and a large, non-polar naphthalene ring system. This amphiphilic nature allows for strong interaction with the polar silica gel, but it can also be effectively eluted by a mobile phase of intermediate polarity.

-

Common Impurities:

-

Unreacted Naphthalene (Starting Material): Highly non-polar. It will have minimal interaction with the silica gel and will elute very quickly with a non-polar solvent.

-

Unreacted Ketone/Aldehyde Precursor: More polar than naphthalene but generally less polar than the corresponding alcohol. It will elute before the target alcohol.

-

Side-Products: Polarity will vary, but they can be effectively separated based on their unique affinities for the stationary and mobile phases.

-

This protocol's trustworthiness is established through a built-in validation system using Thin-Layer Chromatography (TLC). TLC is employed before, during, and after the column chromatography to determine the optimal solvent system, monitor the separation in real-time, and confirm the purity of the final product.[5]

Experimental Protocol: Flash Column Chromatography

This section provides a detailed, step-by-step methodology for the purification of 3-(Naphthalen-1-yl)propan-1-ol.

Materials and Reagents

-

Crude 3-(Naphthalen-1-yl)propan-1-ol

-

Silica Gel (for flash chromatography, 230-400 mesh)[5]

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

Glass chromatography column

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Step 1: Determination of Eluent System via TLC

The causality behind selecting the right solvent system is critical for a successful separation. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it moves off the column at a reasonable rate while allowing for separation from impurities.[5]

-

Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.

-

On a TLC plate, spot the crude mixture alongside any available standards (e.g., starting material).

-

Develop several TLC plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

-

Visualize the plates under a UV lamp. The naphthalene-containing compounds should be UV-active.

-

Stain one of the plates with potassium permanganate. The alcohol will appear as a yellow spot on the purple background.

-

Select the solvent system that provides good separation between the spot corresponding to 3-(Naphthalen-1-yl)propan-1-ol and any impurity spots, aiming for an Rf of ~0.3 for the product.

Step 2: Packing the Chromatography Column

Proper column packing is essential to prevent channeling and ensure an even separation front.[7][8]

-

Securely clamp the column in a vertical position. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]

-

Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.[7]

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

-

Once the silica has settled, add a protective layer of sand on top.

-

Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading

-

Dissolve the crude 3-(Naphthalen-1-yl)propan-1-ol in a minimal amount of dichloromethane or the eluent.

-

Carefully apply the solution to the top of the silica gel using a pipette, ensuring not to disturb the sand layer.

-

Open the stopcock and allow the sample to absorb onto the silica gel.

-

Carefully add the eluent to the top of the column, fill it, and begin the elution process.

Step 4: Elution and Fraction Collection

-

Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

-

Maintain a constant head of solvent above the stationary phase to ensure continuous flow. For flash chromatography, apply gentle positive pressure using a pump or airline to speed up the process.[8]

-

Monitor the separation by spotting alternate fractions on a TLC plate.

-

Develop and visualize the TLC plate to identify which fractions contain the pure product. Fractions containing the same single spot (Rf ~0.3) can be combined.

Step 5: Isolation of Pure Product

-

Combine the fractions identified as containing the pure 3-(Naphthalen-1-yl)propan-1-ol.

-

Remove the solvent using a rotary evaporator.

-

The resulting residue is the purified product. Determine the final mass and calculate the percentage yield.

-

Confirm the purity and identity of the product using analytical methods such as NMR, IR spectroscopy, and melting point determination.

Data Summary and Visualization

Table 1: Representative Chromatographic Data

| Parameter | Value/Observation | Rationale |

| Crude Material Appearance | Yellowish oil or low-melting solid | Color indicates the presence of impurities. |

| TLC Eluent System | 80:20 Hexane:Ethyl Acetate | Provides optimal separation and Rf value. |

| Rf (Naphthalene) | ~0.9 | Highly non-polar, elutes quickly. |

| Rf (Ketone Precursor) | ~0.5 | Less polar than the alcohol product. |

| Rf (Product) | ~0.3 | Ideal retention for effective separation. |

| Purified Product Appearance | Colorless oil or white solid | Absence of color is an indicator of high purity. |

| Expected Purity (by NMR) | >98% | Demonstrates the effectiveness of the protocol. |

Purification Workflow Diagram

Caption: Workflow for the purification of 3-(Naphthalen-1-yl)propan-1-ol.

Conclusion

This application note details a reliable and efficient protocol for the purification of 3-(Naphthalen-1-yl)propan-1-ol using flash column chromatography. By following the outlined steps for eluent selection, column preparation, and fraction analysis, researchers can consistently obtain material of high purity, which is crucial for success in subsequent synthetic applications and research endeavors. The integration of TLC analysis at key stages ensures the process is both verifiable and robust.

References

- BenchChem. A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1tMOvSbPpO2YtymahuX05sD1VIT5jW2wcPno8IUDFl490tgXWLpK8E-YiwbGr6rxkVLNGh7Jy-tGfsPSChZ5Y0VdlP1Q1_sL5iG3K-EuaUbHVaTRUP42QOLslbkrT-JTvy3IlCcjj0P5SC-6SzFnLmSTfyio0JevwTBFQb4PRXXJ8DIrw6Ati7w_Mwdp-A_6E4c7tgVs6Q6rNOgNwK7oywL4XjwoMy6tF5rS4INudQM7bHV8QsvUXqNJWExf9oknznwq9YPkiB6V6gs0lTE2whc61h98a3MCqSSQ75bV1PoeAExvK7hvtTCTySevsw==]